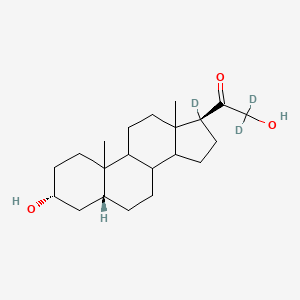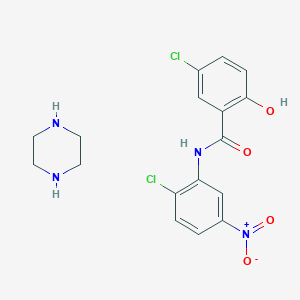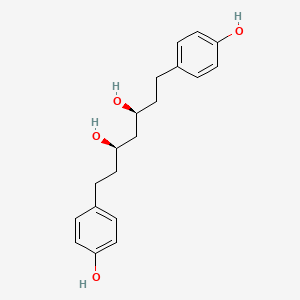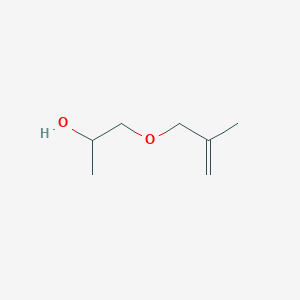![molecular formula C14H8O B13408491 Phenanthro[9,10-B]oxirene CAS No. 779-85-1](/img/structure/B13408491.png)
Phenanthro[9,10-B]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro[9,10-B]oxirene, also known as phenanthrene 9,10-oxide, is an organic compound with the molecular formula C₁₄H₁₀O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an oxirane (epoxide) ring fused to the phenanthrene structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenanthro[9,10-B]oxirene can be synthesized through several methods:
Reduction of Phenanthrenequinone: One common method involves the reduction of phenanthrenequinone to trans-9,10-dihydro-9,10-phenanthrenediol using lithium aluminum hydride in anhydrous diethyl ether.
Cyclization of 2,2’-Biphenyldicarboxaldehyde: Another method involves the cyclization of 2,2’-biphenyldicarboxaldehyde with hexamethylphosphorus triamide.
Dehydrohalogenation: Phenanthrene 9,10-oxide can also be prepared by dehydrohalogenation of 10-chloro-9,10-dihydro-9-phenanthrenyl acetate.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthro[9,10-B]oxirene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic conditions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives of phenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenanthro[9,10-B]oxirene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms involving epoxides.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phenanthro[9,10-B]oxirene involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Phenanthro[9,10-B]oxirene can be compared with other similar compounds, such as:
Phenanthrene 9,10-epoxide: A closely related compound with similar reactivity.
Phenanthro[9,10-d]imidazole: Another derivative of phenanthrene with different functional groups and applications.
Phenanthro[9,10-d]oxazole: A compound with an oxazole ring instead of an oxirane, used in different chemical and biological contexts.
Uniqueness: this compound is unique due to its specific structural features, including the fused oxirane ring, which imparts distinct reactivity and properties compared to other phenanthrene derivatives.
Propriétés
Numéro CAS |
779-85-1 |
|---|---|
Formule moléculaire |
C14H8O |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
phenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8H |
Clé InChI |
MNDKYWLUKLXTOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)




![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)



